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Executive Summary
Dimethyl sulfoxide (DMSO) is a small, amphiphilic molecule renowned for its remarkable

ability to penetrate the skin and other biological membranes, making it an invaluable vehicle for

transdermal drug delivery and a widely used cryoprotectant.[1][2] Its mechanism of action is

multifaceted and highly dependent on its concentration. At low concentrations (<10 mol%),

DMSO fluidizes and thins the lipid bilayer by inserting itself just below the lipid headgroups and

displacing water.[3][4][5][6] At intermediate concentrations (10-40 mol%), it induces the

formation of transient, hydrophilic water pores, creating a direct pathway for the transport of

other molecules across the membrane.[3][4][7] At high concentrations, it can lead to the

complete disintegration of the membrane structure.[4][8] Within the skin's primary barrier, the

stratum corneum, DMSO disrupts the organized intercellular lipid matrix and reversibly alters

the conformation of intracellular keratin proteins.[9][10] This guide provides a comprehensive

technical overview of these mechanisms, supported by quantitative data, experimental

protocols, and detailed visualizations for researchers, scientists, and drug development

professionals.
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The interaction of DMSO with biological membranes is not a single event but a cascade of

concentration-dependent effects that progressively increase membrane permeability.

Concentration-Dependent Interaction with the Lipid
Bilayer
Molecular dynamics simulations and experimental studies have revealed three distinct regimes

of DMSO's action on phospholipid membranes.[4][8][11]

Low Concentrations (<10 mol%): Membrane Loosening and Thinning At low concentrations,

the amphiphilic nature of DMSO allows it to readily partition into the lipid-water interface of

the membrane.[1][3] The DMSO molecules situate themselves just beneath the polar lipid

headgroups, acting as "spacers" that push the lipids apart.[3][5] This leads to an increase in

the area per lipid, a corresponding decrease in bilayer thickness, and an increase in the

fluidity of the membrane's hydrophobic core.[3][4][6]

Intermediate Concentrations (10-40 mol%): Water Pore Formation As the concentration of

DMSO increases, its disruptive effect on the membrane structure intensifies, culminating in

the formation of transient water pores.[3][4] This is considered a primary mechanism for the

enhanced permeation of hydrophilic molecules.[3][7] The process begins with DMSO

promoting water defects at the membrane interface, which can develop into water columns

spanning the bilayer (hydrophobic pores).[12] These initial pores are then stabilized as lipid

headgroups reorient to line the channel, forming a stable hydrophilic pore.[3][12] These

pores dramatically lower the energy barrier for the transport of ions and other polar

molecules across the hydrophobic membrane core.[7]

High Concentrations (>40 mol%): Membrane Disintegration At very high concentrations,

DMSO's solubilizing effects overwhelm the cohesive forces of the lipid bilayer. Individual lipid

molecules are desorbed from the membrane, leading to the collapse of the bilayer structure

into an isotropic mixture of lipids, DMSO, and water.[4][6][8]
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Figure 1: Concentration-dependent effects of DMSO on lipid membranes.

The Role of Water Displacement
A key initial action of DMSO at the membrane surface is the disruption of the structured water

layer that hydrates the lipid headgroups.[13][14] At low concentrations (mole fraction < 0.1),

DMSO effectively destabilizes the surface water network, weakening the adhesion of water to

the membrane.[13][15] This "dehydration" effect lowers the energetic barrier for molecules to

approach and interact with the membrane surface.[13]

Penetration of the Stratum Corneum (Skin Barrier)
The stratum corneum (SC) is the outermost layer of the skin and serves as the principal barrier

to molecular transport.[9][16] It is often described by the "brick and mortar" model, where

corneocytes ("bricks") are embedded in a highly organized intercellular lipid matrix ("mortar").

[16] DMSO overcomes this barrier through multiple interactions.

Disruption of Intercellular Lipids
DMSO interacts with the intercellular lipids of the SC, disrupting their tightly packed, ordered

arrangement.[9][17] This increases the fluidity of the lipid matrix, creating pathways for the

diffusion of DMSO and co-administered drugs.[16]
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Interaction with Intracellular Keratin
In addition to acting on the lipid "mortar," DMSO penetrates the corneocyte "bricks."

Spectroscopic studies have shown that DMSO induces a reversible conformational change in

the keratin proteins within these cells, shifting them from a predominantly α-helical to a β-sheet

structure.[10] This change is believed to occur as DMSO replaces protein-bound water

molecules, further disrupting the structural integrity of the SC.[10] This effect is fully reversible,

with proteins returning to their native conformation within 20 hours of DMSO removal.[10]
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Figure 2: Logical pathway of DMSO penetration through the stratum corneum.
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Synergistic Effects: DMSO and Electroporation
DMSO's ability to facilitate membrane poration is synergistic with physical methods like

electroporation. The application of an external electric field to a membrane can induce pores,

and the presence of DMSO significantly lowers the electric field strength required to achieve

this effect.[12][18][19][20] Both DMSO and electric fields act by promoting water fluctuations

and defects at the membrane interface, which serve as precursors to pore formation.[12][20]

Because the physical and chemical methods follow a similar sequence, their combined effect is

additive, leading to pore formation under more favorable conditions.[12]

Quantitative Analysis of DMSO-Membrane
Interactions
The physical changes induced by DMSO in lipid membranes have been quantified in numerous

studies. The following tables summarize key findings.

Table 1: Concentration-Dependent Effects of DMSO on Dipalmitoylphosphatidylcholine (DPPC)

Bilayer Properties

DMSO
Concentration (mol
%)

Area per Lipid
(nm²)

Membrane
Thickness (nm)

Reference

0 ~0.63 ~4.5 [6]

2.5 - 7.5 Increased Decreased [6]

10 - 20 Significantly Increased
Significantly

Decreased
[6]

Data derived from molecular dynamics simulations showing trends in membrane structural

parameters.

Table 2: Effect of DMSO on the Electroporation Threshold of Lipid Bilayers
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Membrane
Composition

DMSO in Solvent
(mol %)

Electroporation
Threshold (V/nm)

Reference

DOPC / 20%
Cholesterol

0 0.45 [20]

DOPC / 20%

Cholesterol
1 0.35 [20]

DOPC / 20%

Cholesterol
2.5 0.25 [20]

DOPC / 20%

Cholesterol
5 0.20 [20]

Data from molecular dynamics simulations demonstrating the reduction in the minimum electric

field required for poration in the presence of DMSO.

Table 3: Effect of DMSO on Liposome Leakage

Compound Concentration
Leakage of
Fluorescent Dye
(%)

Reference

DMSO 10% 8.0 [21]

Urea 10% 19.4 [21]

Leakage studies on liposomes composed of stratum corneum model lipids, indicating a slight

membrane disruption at a 10% concentration.

Key Experimental Protocols
The mechanisms of DMSO's action have been elucidated through a combination of

computational and experimental techniques.

Molecular Dynamics (MD) Simulations
MD simulations provide an atomic-level view of DMSO's interaction with lipid bilayers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://pubs.acs.org/doi/10.1021/jp503502s
https://pubs.acs.org/doi/10.1021/jp503502s
https://pubs.acs.org/doi/10.1021/jp503502s
https://pubs.acs.org/doi/10.1021/jp503502s
https://pubmed.ncbi.nlm.nih.gov/31525381/
https://pubmed.ncbi.nlm.nih.gov/31525381/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

System Setup: A lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC) with or without

cholesterol is constructed and solvated in a water box.[3][12]

DMSO Addition: A specific mole percentage of water molecules is replaced with DMSO

molecules to achieve the desired concentration.[3][12]

Equilibration: The system is subjected to energy minimization followed by a period of

simulation under constant temperature and pressure (NPT ensemble) to allow the system

to reach thermal equilibrium.

Production Run: A long simulation (hundreds of nanoseconds) is performed to collect data

on the system's dynamics.[3]

Analysis: The resulting trajectory is analyzed to calculate parameters like area per lipid,

bilayer thickness, deuterium order parameters (for lipid tail order), and to visualize events

like water pore formation.[6]
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Figure 3: General workflow for a Molecular Dynamics (MD) simulation study.

Ion Influx Assays
These cell-based assays provide direct experimental evidence of DMSO-induced pore

formation by measuring the transport of ions across the plasma membrane.[7][22]

Methodology:

Cell Culture: A suitable cell line (e.g., CHO-K1) is cultured on microplates.[22][23]

Indicator Loading: Cells are loaded with an ion-sensitive fluorescent dye (e.g., FluxOR™

for Thallium [Tl+], which acts as a K+ surrogate, or Fura-2 for Ca2+).[7][22]

Baseline Measurement: The baseline fluorescence of the cells is recorded.

Treatment: A solution containing DMSO and the target ion (e.g., Tl+ or Ca2+) is added to

the cells.[22]

Fluorescence Monitoring: The change in intracellular fluorescence is monitored over time

using a plate reader or microscope. An increase in fluorescence indicates an influx of the

ion into the cells.[7][23]

Controls: Experiments are run in the absence of DMSO and in the presence of channel

blockers to confirm that the observed influx is not mediated by specific ion channels.[22]
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Figure 4: Experimental workflow for a cell-based ion influx assay.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
This technique is used to probe molecular-level changes in the stratum corneum upon

treatment with DMSO in vivo or in vitro.[10]

Methodology:

Sample Preparation: A baseline spectrum of the skin (e.g., human forearm) is collected

using an ATR-FTIR spectrometer.[10]
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DMSO Application: A defined amount of DMSO is applied to the measurement area for a

specific duration (e.g., 15 minutes to 3 hours).[10]

Spectral Acquisition: Spectra are recorded at various time points after DMSO application.

Depth Profiling (Optional): The stratum corneum can be progressively removed using

tape-stripping, with a spectrum taken after each strip to analyze changes at different

depths.[10]

Data Analysis: The spectra are analyzed for specific changes. The amide I and II bands

(1500-1700 cm⁻¹) are examined for protein conformational changes, while the S=O

stretching vibration (~1043 cm⁻¹) confirms the presence and penetration depth of DMSO.

[10]

Impact on Membrane-Associated Signaling
By altering the physical properties of the cell membrane, DMSO can indirectly influence the

function of membrane-associated proteins and signaling pathways. For example, DMSO has

been shown to enhance Transforming Growth Factor-β (TGF-β) signaling.[24] It achieves this

by promoting the fusion of intracellular vesicles with the plasma membrane, thereby increasing

the number of TGF-β type II receptors (TβR-II) on the cell surface available to bind the ligand

and initiate the downstream Smad signaling cascade.[24] This illustrates that DMSO's effects

can extend beyond simple permeation to modulate complex cellular processes.
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Figure 5: Signaling pathway showing how DMSO enhances TGF-β activity.

Conclusion
The mechanism by which DMSO penetrates biological membranes is a complex,

concentration-dependent process involving direct interactions with lipids, proteins, and their

associated water molecules. From inducing subtle increases in membrane fluidity to creating

transient water pores and ultimately dissolving the bilayer, DMSO's actions progressively

dismantle the membrane's barrier function. In the context of skin, it targets both the lipid and

protein components of the stratum corneum to facilitate its rapid passage. This detailed
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understanding of its molecular mechanisms is critical for optimizing its use in drug delivery

systems, designing novel penetration enhancers, and controlling its effects in a wide range of

research and clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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